
X-ray Crystallography of 2,4-Dimethyl-3-
nitropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-3-nitropyridine

Cat. No.: B091083 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the X-ray crystallographic data for analogs of 2,4-Dimethyl-3-
nitropyridine. While crystallographic data for 2,4-Dimethyl-3-nitropyridine itself is not

publicly available, this document summarizes the structural information for closely related

nitropyridine derivatives, offering insights into the impact of substituent placement on their

solid-state architecture.

This guide presents a detailed comparison of the crystal structures of two key analogs: 2-N-

phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine. The data

is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two analogs of 2,4-
Dimethyl-3-nitropyridine. These parameters provide a quantitative comparison of their crystal

lattices and molecular geometries.
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Parameter
2-N-phenylamino-3-nitro-4-
methylpyridine

2-N-phenylamino-3-nitro-6-
methylpyridine

Chemical Formula C₁₂H₁₁N₃O₂ C₁₂H₁₁N₃O₂

Crystal System Triclinic Monoclinic

Space Group P-1 P2₁/n

a (Å) 7.345(2) 8.456(3)

b (Å) 8.678(3) 10.123(3)

c (Å) 9.543(3) 12.876(4)

α (°) 85.45(3) 90

β (°) 80.98(3) 98.78(3)

γ (°) 73.21(3) 90

Volume (Å³) 570.8(3) 1088.2(6)

Z 2 4

Calculated Density (g/cm³) 1.334 1.398

Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction. The general experimental workflow for such an analysis is outlined below.

Single-Crystal X-ray Diffraction Methodology
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown,

typically by slow evaporation of a saturated solution.

Crystal Mounting: A selected crystal is mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is
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rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g.,

100 K), to minimize thermal vibrations.

Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as background noise, Lorentz and polarization effects, and absorption. This process

yields a set of unique reflection intensities.

Structure Solution: The positions of the atoms in the crystal's unit cell are determined from

the reflection intensities. This is often achieved using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined against the experimental data using

least-squares methods. This process optimizes the atomic coordinates, thermal parameters,

and other structural parameters to achieve the best possible fit between the calculated and

observed diffraction patterns.

Structure Validation: The final crystal structure is validated using various crystallographic

checks to ensure its quality and chemical reasonableness.

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining a crystal structure using

single-crystal X-ray diffraction.
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To cite this document: BenchChem. [X-ray Crystallography of 2,4-Dimethyl-3-nitropyridine
Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091083#x-ray-crystallography-data-for-2-4-dimethyl-
3-nitropyridine-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b091083#x-ray-crystallography-data-for-2-4-dimethyl-3-nitropyridine-and-its-analogs
https://www.benchchem.com/product/b091083#x-ray-crystallography-data-for-2-4-dimethyl-3-nitropyridine-and-its-analogs
https://www.benchchem.com/product/b091083#x-ray-crystallography-data-for-2-4-dimethyl-3-nitropyridine-and-its-analogs
https://www.benchchem.com/product/b091083#x-ray-crystallography-data-for-2-4-dimethyl-3-nitropyridine-and-its-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091083?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

